molecular formula C8H12O B13258242 2-(Prop-1-yn-1-yl)cyclopentan-1-ol

2-(Prop-1-yn-1-yl)cyclopentan-1-ol

Cat. No.: B13258242
M. Wt: 124.18 g/mol
InChI Key: GUZCRKXQIPCUHI-UHFFFAOYSA-N
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Description

2-(Prop-1-yn-1-yl)cyclopentan-1-ol (CAS: To be determined

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2-prop-1-ynylcyclopentan-1-ol

InChI

InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h7-9H,3,5-6H2,1H3

InChI Key

GUZCRKXQIPCUHI-UHFFFAOYSA-N

Canonical SMILES

CC#CC1CCCC1O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Prop 1 Yn 1 Yl Cyclopentan 1 Ol

Transformations Involving the Alkyne Moiety

The carbon-carbon triple bond in 2-(prop-1-yn-1-yl)cyclopentan-1-ol is a hub of reactivity, amenable to a variety of addition and cyclization reactions.

Hydrometallation and Carbometallation Reactions

The addition of metal hydrides (hydrometallation) or organometallic reagents (carbometallation) across the alkyne is a powerful strategy for the stereoselective synthesis of substituted alkenes.

Hydrometallation: The reaction of propargylic alcohols with organoboranes, a process known as hydroboration, offers a route to vinylboronates. For instance, manganese-catalyzed hydroboration of propargylic alcohols with pinacolborane proceeds with high regio- and stereoselectivity to yield (Z)-alkenylboranes. globalauthorid.com Similarly, ruthenium catalysts can facilitate the trans-hydroboration of propargyl alcohol derivatives. rsc.org Hydrosilylation, the addition of a silicon hydride across the triple bond, can be catalyzed by platinum complexes, yielding vinylsilanes. nrochemistry.com A chemoselective trans-reduction of alkynes to (E)-alkenes can be achieved through a two-step process involving hydrosilylation with a ruthenium catalyst followed by protodesilylation. acs.org

Carbometallation: This class of reactions involves the addition of an organometallic reagent across the alkyne. Iron-catalyzed carbomagnesiation of propargylic alcohols with Grignard reagents provides access to trisubstituted allylic alcohols with high regio- and stereoselectivity. acs.orgwikipedia.orgillinois.edu Copper(I) catalysts can also be employed for the regioselective anti-carbometallation of terminal propargylic alcohols with Grignard reagents. tcichemicals.com

Table 1: Representative Hydrometallation and Carbometallation Reactions of Propargylic Alcohols
Reaction TypeCatalyst/ReagentSubstrate TypeProduct TypeKey Features
HydroborationMnCl₂/Bis(imino)pyridine ligand, PinacolboranePropargylic alcohols(Z)-AlkenylboranesHigh regio- and stereoselectivity. globalauthorid.com
HydrosilylationPtCl₂/XPhosPropargylic alcoholsVinylsilanesTolerates a wide range of functional groups. nrochemistry.com
trans-Reduction[Cp*Ru(MeCN)₃]PF₆, Triethoxysilane then CuI/TBAFAlkynes(E)-AlkenesChemoselective reduction via hydrosilylation. acs.org
CarbomagnesiationFe(acac)₃, RMgBrPropargylic alcoholsTrisubstituted allylic alcoholsHigh regio- and stereoselectivity. acs.orgwikipedia.org
anti-CarbometallationCuI, RMgBrTerminal propargylic alcohols2-Substituted allylic alcoholsHighly regioselective. tcichemicals.com

Cycloaddition Reactions (e.g., [2+2+2], Click Chemistry Analogs)

The alkyne functionality of this compound is a prime candidate for participating in various cycloaddition reactions, leading to the formation of complex cyclic and polycyclic structures.

[2+2+1] Cycloaddition (Pauson-Khand Reaction): This reaction involves the formal cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. acs.orgwikipedia.orgrsc.orgdp.technih.gov The intramolecular version of the Pauson-Khand reaction is particularly powerful for the synthesis of fused bicyclic systems. dp.technih.gov While direct examples with this compound are not prevalent in the literature, the reaction is widely applied to enynes, including those containing five-membered rings, to construct bicyclo[3.3.0]octenone frameworks. dp.tech

[3+2] Cycloaddition (Click Chemistry): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,2,3-triazoles. nih.govnih.govmasterorganicchemistry.com The propargyl group of this compound can readily participate in this reaction with an organic azide (B81097) to form a triazole-linked cyclopentanol (B49286) derivative. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govnih.gov

[2+2+2] Cycloaddition: This reaction, often catalyzed by transition metals like rhodium or iridium, allows for the construction of six-membered rings from three alkyne units or a combination of alkynes and alkenes. While specific examples involving this compound are scarce, the general methodology is well-established for the synthesis of substituted aromatic and hydroaromatic systems.

Other Cycloadditions: Alkynes can also participate in [2+2] cycloadditions with alkenes to form cyclobutenes, a reaction that can be promoted photochemically or by certain transition metal catalysts.

Table 2: Cycloaddition Reactions Involving the Alkyne Moiety
Reaction TypeDescriptionKey Features
Pauson-Khand Reaction ([2+2+1])Cycloaddition of an alkyne, alkene, and CO to form a cyclopentenone. wikipedia.orgrsc.orgForms complex bicyclic systems in its intramolecular variant. dp.tech
Click Chemistry ([3+2])Copper-catalyzed cycloaddition of an alkyne and an azide to form a 1,2,3-triazole. nih.govnih.govHigh efficiency, regioselectivity, and functional group tolerance. nih.gov
[2+2+2] CycloadditionTransition metal-catalyzed cyclotrimerization of alkynes or co-cyclization with alkenes to form six-membered rings.Access to substituted aromatic and hydroaromatic compounds.
[2+2] CycloadditionFormation of cyclobutenes from an alkyne and an alkene.Can be promoted photochemically or by transition metal catalysts.

Oxidative and Reductive Modifications

The alkyne triple bond can undergo both oxidative and reductive transformations, providing access to a range of other functional groups.

Oxidative Modifications: The direct oxidation of the alkyne is less common than its other transformations. However, oxidative cleavage can be achieved under strong conditions.

Reductive Modifications: The reduction of the alkyne in this compound can be controlled to yield either the corresponding alkene or alkane. Catalytic hydrogenation over a poisoned catalyst, such as Lindlar's catalyst, selectively produces the cis-alkene, 2-((Z)-prop-1-en-1-yl)cyclopentan-1-ol. In contrast, reduction with sodium in liquid ammonia (B1221849) affords the trans-alkene, 2-((E)-prop-1-en-1-yl)cyclopentan-1-ol. Complete reduction to the corresponding alkane, 2-(propyl)cyclopentan-1-ol, can be achieved by catalytic hydrogenation using catalysts like palladium on carbon.

Reactions of the Secondary Alcohol Functional Group

The secondary alcohol in this compound can undergo a variety of reactions, including derivatization, oxidation, and reduction, often with a focus on chemoselectivity in the presence of the alkyne.

Derivatization Reactions

The hydroxyl group can be readily converted into other functional groups. Esterification or etherification are common derivatization reactions. For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding ester. Similarly, reaction with an alkyl halide under basic conditions (Williamson ether synthesis) would produce the corresponding ether. These derivatizations are often used to protect the alcohol group during subsequent transformations of the alkyne moiety.

Intramolecular Cyclization and Rearrangement Reactions

The structural arrangement of a propargyl group adjacent to a cyclopentanol ring in this compound makes it a prime candidate for a variety of intramolecular reactions. These transformations, often facilitated by metal catalysts or thermal conditions, can lead to the formation of complex bicyclic and polycyclic structures.

Gold-Catalyzed Cycloisomerizations

Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for activating the alkyne moiety of enynes, such as this compound, and promoting cycloisomerization reactions. nih.gov These reactions are prized for their ability to construct intricate molecular architectures from relatively simple starting materials under mild conditions. nih.gov

The high affinity of gold(I) for alkynes leads to the formation of an (η2-alkyne)–gold complex, which activates the alkyne for nucleophilic attack by the tethered alkene. nih.gov This process can lead to the formation of various cyclic products, including bicyclo[3.1.0]hexenes, cyclohexadienes, and methylenecyclopentenes. acs.org The specific outcome of the reaction is often influenced by the catalyst system employed, including the choice of ligands and counterions, as well as the reaction conditions. For instance, gold(I)-catalyzed cycloisomerizations of 1,5-enynes can be directed to form different products by tuning the catalyst and conditions. acs.org

In some cases, the reaction can proceed through a cascade of events. For example, gold(I) can catalyze a [2+2+2] cycloaddition between the alkyne, alkene, and a carbonyl group, if present, to form oxatricyclic compounds. nih.gov Well-defined chiral gold(III) complexes have also been utilized in enantioselective cycloisomerization of 1,5-enynes, yielding highly enantioenriched bicyclo[3.1.0]hexenes. acs.org

The following table summarizes representative gold-catalyzed cycloisomerizations of 1,5-enynes, which share the same reactive framework as this compound.

Enyne SubstrateCatalystProduct(s)Yield (%)Reference
1,5-EnyneDichloro(pyridine-2-carboxylato)gold (3)1-Acetoxycyclohexa-1,4-diene82 acs.org
1,5-Allenyne[(Ph3PAu)3O]BF4Cross-conjugated trienesup to 88 nih.gov
1,5-Enyne (racemic)Chiral Gold(III) ComplexEnantioenriched bicyclo[3.1.0]hexenesHigh acs.org

Pericyclic Reactions and Sigmatropic Rearrangements

Pericyclic reactions, which proceed through a cyclic transition state, represent another important class of transformations for molecules like this compound. Specifically, sigmatropic rearrangements, a subclass of pericyclic reactions involving the migration of a sigma-bond across a pi-system, can be anticipated.

While specific studies on the pericyclic reactions of this compound are not extensively documented, related systems provide insight into its potential reactivity. For instance, the oxyanion-accelerated nih.govnih.gov-sigmatropic rearrangement of 2-vinylcyclobutanols has been studied, demonstrating the influence of stereochemistry on the reaction outcome. researchgate.net Theoretical studies on the sigmatropic rearrangement of cycloprop-2-en-1-ol have also been conducted to understand the pericyclic or pseudopericyclic nature of the reaction. researchgate.net

In the context of gold catalysis, tandem nih.govnih.gov-sigmatropic rearrangement/cyclization sequences are known for related 1,6-diyne acetates. monash.edu These reactions proceed through an initial rearrangement of a propargyl ester to an allene (B1206475), which then undergoes a gold-catalyzed cyclization. monash.edu A similar pathway could be envisioned for derivatives of this compound. The Doyle-Kirmse reaction, a acs.orgnih.gov-sigmatropic rearrangement of onium ylides generated from the reaction of a metal carbene with allyl or propargyl compounds, is another relevant transformation for C-C bond formation. nih.gov

Reaction Mechanism Elucidation Studies

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling the product distribution and for designing new synthetic methodologies.

The mechanism of gold-catalyzed enyne cycloisomerization is complex and can proceed through multiple pathways. nih.gov A common mechanistic proposal involves the initial coordination of the gold(I) catalyst to the alkyne, followed by nucleophilic attack of the alkene to form a cyclopropyl (B3062369) gold(I) carbene-like intermediate. nih.gov This intermediate can then undergo various transformations to yield the final products. The nature of the intermediates and the reaction pathway can be influenced by the substitution pattern of the enyne. nih.gov

Computational and experimental studies on the gold-catalyzed cycloisomerization of 1,5-allenynes have provided detailed mechanistic insights. nih.gov These studies suggest a mechanism involving the nucleophilic addition of an allene double bond to a cationic phosphinegold(I) complexed phosphinegold(I) acetylide, followed by a 1,5-hydrogen shift. nih.gov Kinetic isotope effect studies have been instrumental in supporting the proposed mechanisms. nih.gov

Mechanistic investigations into gold-catalyzed reactions of 1,6-enynes have also shed light on the factors controlling different reaction pathways, such as cycloaddition versus metathesis. nih.gov Furthermore, ligand-controlled gold-catalyzed rearrangements of propargyl esters have been shown to proceed through allene-ene cyclizations, where the ligand plays a key role in directing the preferential activation of the alkene over the allene. rsc.org

The elucidation of these reaction mechanisms often involves a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ characterization of intermediates, along with computational modeling. These studies are essential for the rational design of catalysts and for predicting the outcomes of new reactions.

Stereochemical Analysis and Control

Configurational Assignment Methodologies (Chiral Centers at C1 and C2 of cyclopentane)

The molecule 2-(Prop-1-yn-1-yl)cyclopentan-1-ol possesses two stereogenic centers at the C1 and C2 positions of the cyclopentane (B165970) ring, where the hydroxyl and propynyl (B12738560) groups are attached, respectively. The spatial arrangement of these substituents gives rise to cis and trans diastereomers, each existing as a pair of enantiomers ((1R,2R), (1S,2S) for trans and (1R,2S), (1S,2R) for cis).

The definitive assignment of the relative configuration (cis or trans) of these diastereomers is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy . A key parameter in this analysis is the vicinal coupling constant (³JHH) between the protons at C1 and C2. The magnitude of this coupling constant is dictated by the dihedral angle between the two C-H bonds, as described by the Karplus equation. Generally, a larger coupling constant is indicative of a trans relationship, where the protons are in an anti-periplanar arrangement (dihedral angle approaching 180°), while a smaller coupling constant suggests a cis relationship with a syn-clinal arrangement (dihedral angle typically around 0-60°). For instance, in related substituted cyclopentanols, distinct differences in ³JHH values for cis and trans isomers have been instrumental in their structural elucidation.

To determine the absolute configuration of the individual enantiomers, chiral derivatizing agents can be employed in conjunction with NMR spectroscopy. These agents, which are themselves enantiomerically pure, react with the alcohol to form diastereomeric derivatives (e.g., esters or urethanes). The NMR spectra of these derivatives will exhibit different chemical shifts for corresponding protons, allowing for the differentiation of the enantiomers and, through established models, the assignment of their absolute stereochemistry.

Conformational Analysis of the Cyclopentanol (B49286) Ring and Propynyl Side Chain

The cyclopentane ring is not planar and exists in a continuous state of dynamic equilibrium between various puckered conformations to relieve torsional and angle strain. The two most commonly discussed conformations are the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry). libretexts.orgyoutube.com In the envelope conformation, four of the carbon atoms are coplanar, with the fifth atom out of the plane. In the half-chair conformation, three atoms are in a plane, with the other two displaced on opposite sides of the plane. youtube.com

The presence of the hydroxyl and propynyl substituents on the cyclopentanol ring significantly influences the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric interactions. For example, in a substituted cyclopentane, bulky groups tend to favor equatorial-like positions to avoid destabilizing 1,3-diaxial interactions that would be present in an axial-like orientation. maricopa.edu

The conformational preference of the propynyl side chain itself adds another layer of complexity. The linear geometry of the alkyne group and its rotation around the C2-C(propynyl) bond will be influenced by steric hindrance from the adjacent hydroxyl group and the cyclopentane ring. Computational modeling and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide valuable insights into the preferred conformations of both the ring and the side chain in solution. These studies can help to determine the proximity of different protons in the molecule, thereby painting a more detailed three-dimensional picture of its most stable arrangement.

Diastereoselectivity and Enantioselectivity in Synthetic Transformations

The synthesis of this compound with a high degree of stereocontrol is a significant challenge in organic synthesis. Achieving high diastereoselectivity (favoring either the cis or trans isomer) and enantioselectivity (favoring one enantiomer over the other) requires carefully chosen synthetic strategies.

A common approach to synthesize such a compound is through the nucleophilic addition of a propynyl anion equivalent (e.g., propynylmagnesium bromide or propyllithium) to an electrophilic cyclopentane precursor. For instance, the reaction of a propynyl nucleophile with cyclopentene (B43876) oxide would lead to the formation of this compound. The stereochemical outcome of this ring-opening reaction is typically a trans product due to the backside attack of the nucleophile.

To achieve enantioselectivity, the use of chiral catalysts is paramount. Asymmetric synthesis can be approached in several ways:

Chiral catalysts in the alkynylation of a prochiral cyclopentane derivative: For example, the enantioselective addition of a propynyl nucleophile to cyclopentenone or the enantioselective opening of cyclopentene oxide using a chiral ligand-metal complex can provide access to enantiomerically enriched products.

Kinetic resolution: A racemic mixture of this compound can be resolved by using a chiral catalyst or enzyme that selectively reacts with one enantiomer, leaving the other unreacted and thus enriched.

The development of stereoselective methods often involves the screening of various chiral ligands, catalysts, and reaction conditions to optimize both the diastereomeric ratio (d.r.) and the enantiomeric excess (e.e.).

Stereochemical AspectKey Methodologies and Concepts
Configurational Assignment NMR Spectroscopy (³JHH coupling constants), Chiral Derivatizing Agents
Conformational Analysis Envelope and Half-Chair Conformations, Steric Hindrance, NOE Spectroscopy
Diastereoselectivity Nucleophilic addition to cyclic electrophiles (e.g., cyclopentene oxide)
Enantioselectivity Chiral Catalysis, Asymmetric Alkynylation, Kinetic Resolution

Advanced Spectroscopic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful tool for the unambiguous determination of the molecular structure of 2-(Prop-1-yn-1-yl)cyclopentan-1-ol . The combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and provides deep insights into the compound's stereochemistry and conformational preferences.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Stereochemical and Conformational Analysis.

Two-dimensional NMR techniques are indispensable for establishing the connectivity and spatial relationships between atoms in This compound .

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, primarily those separated by two or three bonds (geminal and vicinal couplings). This is crucial for tracing the proton-proton networks within the cyclopentane (B165970) ring and the propargyl side chain. For instance, the correlation between the proton on the hydroxyl-bearing carbon (H-1) and the adjacent proton on the alkyne-substituted carbon (H-2) would be readily identified, as would the couplings between the protons of the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum. For example, the proton signal of the methyl group in the propargyl chain would show a cross-peak to the corresponding methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum is key to identifying longer-range couplings (typically 2-4 bonds), which helps in piecing together the entire carbon skeleton. It is particularly useful for identifying quaternary carbons, such as the acetylenic carbons, by observing their correlations with nearby protons. For example, the protons of the methyl group and the methylene (B1212753) group of the propargyl chain would show correlations to both acetylenic carbons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining the stereochemistry and conformation of the molecule by identifying protons that are close in space, irrespective of their bonding connectivity. For the cis and trans isomers of This compound , NOESY/ROESY would show distinct through-space correlations. In the cis isomer, a NOE would be expected between the proton at C-1 and the proton at C-2. In contrast, for the trans isomer, such a correlation would be absent or very weak. These techniques are also instrumental in determining the preferred conformation of the five-membered ring, which typically adopts an envelope or twist conformation to minimize steric strain.

A summary of expected 2D NMR correlations is presented in the table below.

Proton(s) COSY Correlations HMBC Correlations (to Carbons) NOESY/ROESY Correlations (in cis isomer)
H-1 (CHOH)H-2, H-5C-2, C-5, C-1'H-2, Protons on one face of the ring
H-2 (CH-alkyne)H-1, H-3C-1, C-3, C-1', C-2'H-1, Protons on one face of the ring
H-3' (CH₃)-C-1', C-2'H-2
Cyclopentyl CH₂Other CH₂ protonsAdjacent carbonsProtons on the same face of the ring

Coupling Constant Analysis for Stereochemical and Conformational Insights.

The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons in the cyclopentane ring is highly dependent on the dihedral angle between them, as described by the Karplus relationship. This allows for the determination of the relative stereochemistry of the substituents.

In cyclopentane systems, typical ³J values for cis protons are in the range of 7-9 Hz, while for trans protons, they are generally smaller, around 4-6 Hz. By carefully analyzing the multiplicity and coupling constants of the signals for H-1 and H-2, the cis or trans relationship of the hydroxyl and propargyl groups can be established. For instance, a larger coupling constant between H-1 and H-2 would be indicative of a cis relationship.

Dynamic NMR Studies

While there is no specific literature on dynamic NMR studies for This compound , this technique could be employed to study conformational exchange processes, such as the pseudorotation of the cyclopentane ring. By recording NMR spectra at different temperatures, it might be possible to observe the broadening and coalescence of signals, which would allow for the determination of the energy barriers for these conformational interconversions.

Vibrational Spectroscopy (e.g., IR) for Functional Group Analysis in Mechanistic Studies.

Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in This compound . The characteristic vibrational frequencies provide clear evidence for the presence of the hydroxyl and alkyne moieties.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
O-H (Alcohol)Stretching, hydrogen-bonded3600-3200 (broad)
C≡C (Alkyne)Stretching2260-2100 (weak to medium)
C-H (sp³)Stretching3000-2850
C-O (Alcohol)Stretching1260-1050

In mechanistic studies, IR spectroscopy can be used to monitor the disappearance of the characteristic alkyne C≡C stretching band, for example, during

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of organic molecules. For 2-(prop-1-yn-1-yl)cyclopentan-1-ol, DFT calculations offer a detailed understanding of its fundamental characteristics.

Electronic Structure Analysis and Reactivity Prediction

The hydroxyl and propargyl groups are the primary sites of electronic activity. The oxygen atom of the hydroxyl group will be a region of high electron density, making it a potential hydrogen bond donor and a site for electrophilic attack. The propargyl group, with its triple bond, introduces a region of high π-electron density, susceptible to addition reactions.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

PropertyPredicted Value/Characteristic for this compoundBasis of Prediction
HOMO Energy Relatively high, localized on the C≡C triple bond and oxygen atom.The π-system of the alkyne and the lone pairs of the oxygen atom are typically high in energy.
LUMO Energy Relatively low, with significant contribution from the σ* orbitals of the C-O and C-C bonds.The LUMO is often associated with antibonding orbitals that can accept electrons.
HOMO-LUMO Gap Moderate, suggesting a balance between stability and reactivity.The combination of saturated and unsaturated functionalities would likely result in a moderate gap.
Dipole Moment Significant, oriented towards the electronegative oxygen atom.The C-O bond is highly polarized, leading to a net molecular dipole.
Electrostatic Potential Negative potential around the oxygen atom; positive potential around the hydroxyl hydrogen.Reflects the distribution of partial charges due to differences in electronegativity.

This table presents predicted properties based on general principles of organic electronic structure and data from analogous molecules. Actual values would require specific DFT calculations.

Conformational Energy Landscapes and Energetic Preferences

The flexibility of the cyclopentane (B165970) ring and the rotational freedom of the propargyl substituent give rise to a complex conformational landscape for this compound. The cyclopentane ring itself is not planar and exists in puckered conformations, primarily the envelope and half-chair forms, to alleviate ring strain. The substitution pattern significantly influences the relative energies of these conformers.

The two main puckered conformations of cyclopentane are the envelope (C_s symmetry) and the half-chair (C_2 symmetry). The energy barrier between these conformers is typically low, leading to a dynamic equilibrium at room temperature, a phenomenon known as pseudorotation. The presence of bulky substituents can raise this barrier and favor specific conformations.

Table 2: Illustrative Conformational Energy Data for Substituted Cyclopentanes

Conformer of a 1,2-disubstituted CyclopentaneRelative Energy (kcal/mol) - IllustrativeKey Steric Interactions
cis - diequatorial-like (envelope) 0.0Minimized gauche interactions.
cis - axial/equatorial-like (envelope) 1.5 - 2.51,3-diaxial-like interactions.
trans - equatorial/equatorial-like (half-chair) 0.2 - 0.5Staggered arrangement of substituents.
trans - axial/axial-like (half-chair) > 3.0Severe 1,3-diaxial interactions.

This table provides illustrative energy differences based on general principles of conformational analysis of substituted cyclopentanes. The actual values for this compound would depend on the specific stereoisomer and would require detailed calculations.

Reaction Mechanism Studies (e.g., Transition State Analysis, Potential Energy Surfaces)

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. For this compound, several reaction types could be investigated.

One area of interest is the reactions involving the propargyl group. For instance, the addition of electrophiles to the carbon-carbon triple bond is a common reaction for alkynes. Computational studies on the reaction of propargyl alcohol with radicals, such as the hydroxyl radical, have shown that both addition to the triple bond and hydrogen abstraction can occur, with the dominant pathway being temperature-dependent. nih.gov

Another potential reaction is the dehydration of the alcohol to form an alkene. DFT calculations can model the reaction pathway, including the formation of a carbocation intermediate and the subsequent elimination of a proton, to predict the regioselectivity and stereoselectivity of the resulting double bond.

Table 3: Hypothetical Transition State Analysis for a Reaction of this compound

Reaction TypeHypothetical Reactant ComplexHypothetical Transition StateHypothetical Product ComplexPredicted Activation Energy (kcal/mol)
Electrophilic Addition of HBr to Alkyne Complex of the molecule with HBrA three-membered ring involving the two alkyne carbons and the bromine atom.A vinyl carbocation intermediate.15 - 25
Dehydration (E1 mechanism) Protonated alcoholThe C-O bond is partially broken, and a positive charge develops on the carbon.A cyclopentenyl cation and a water molecule.20 - 30

This table presents hypothetical data to illustrate the type of information obtained from transition state analysis. Actual values are highly dependent on the reaction conditions and the level of theory used.

Molecular Dynamics Simulations for Conformational Dynamics

While DFT is excellent for studying static structures and energies, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound in a solvent would reveal how the molecule explores its conformational space and interacts with its environment.

Key insights from MD simulations would include:

Conformational Transitions: Observing the rates and pathways of interconversion between different envelope and half-chair conformations of the cyclopentane ring.

Solvent Effects: Understanding how solvent molecules arrange around the solute and how hydrogen bonding between the alcohol and the solvent influences conformational preferences.

Flexibility of the Propargyl Group: Quantifying the rotational dynamics of the propargyl substituent and its preferred orientations relative to the cyclopentane ring.

Quantitative Structure-Activity Relationships (QSAR) in Non-Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the structural or physicochemical properties of compounds with a specific activity. While often used in drug discovery, QSAR can also be applied in non-biological contexts, such as predicting the performance of a molecule as a material component, a catalyst, or in a specific chemical transformation.

For this compound, a non-biological QSAR study could, for example, aim to predict its effectiveness as a corrosion inhibitor or its reactivity in a particular polymerization process. The descriptors used in such a model would be derived from its calculated molecular structure and electronic properties.

Table 4: Potential Descriptors for a Non-Biological QSAR Model of this compound

Descriptor ClassSpecific Descriptor ExamplePotential Application
Topological Molecular Connectivity IndicesPredicting physical properties like boiling point or viscosity.
Geometric Molecular Surface Area, Molecular VolumeCorrelating with interaction strength in a condensed phase.
Quantum Chemical HOMO/LUMO Energies, Dipole Moment, Atomic ChargesPredicting reactivity in chemical reactions or interaction with surfaces.

Strategic Applications in Complex Organic Synthesis

Role as a Chiral Building Block in Advanced Synthesis

The enantiomerically pure forms of 2-(Prop-1-yn-1-yl)cyclopentan-1-ol serve as crucial chiral building blocks in the stereoselective synthesis of complex molecules. The inherent chirality of the cyclopentanol (B49286) ring allows for the transfer of stereochemical information, guiding the formation of new stereocenters in subsequent reactions. This is particularly valuable in the synthesis of natural products and their analogues, where precise control of stereochemistry is paramount for biological activity.

The presence of both a hydroxyl and a propargyl group offers orthogonal reactivity. The hydroxyl group can be used to direct reactions or be transformed into other functional groups, while the alkyne can participate in a wide array of transformations, including cycloadditions, metal-catalyzed cross-coupling reactions, and hydrations. This dual functionality allows for a stepwise and controlled elaboration of the molecular framework.

For instance, chiral cyclopentenone building blocks, which can be conceptually derived from structures like this compound, are pivotal in the synthesis of prostaglandins (B1171923) and their derivatives. researchgate.net The synthesis of such building blocks often involves the strategic manipulation of stereocenters on a five-membered ring. researchgate.net The development of synthetic approaches to enantiopure chiral building blocks, such as those with a tetrahydropyran (B127337) ring, underscores the importance of these scaffolds in preparing natural flavors and other terpenes. mdpi.com

Construction of Polycyclic and Spirocyclic Systems

The propargyl moiety of this compound is a key reactive handle for the construction of more complex cyclic systems, including polycyclic and spirocyclic frameworks. These structural motifs are prevalent in a wide range of natural products and medicinally relevant compounds.

The alkyne can readily participate in intramolecular reactions, where the cyclopentanol ring acts as a tether, bringing the reactive partners into proximity. For example, intramolecular Pauson-Khand reactions, which involve the reaction of an alkyne, an alkene, and a cobalt carbonyl complex, can be envisioned to construct fused bicyclic systems. Similarly, intramolecular [2+2] and [4+2] cycloaddition reactions involving the alkyne can lead to the formation of diverse polycyclic skeletons.

The synthesis of spirocyclic systems, which contain two rings connected by a single common atom, can also be approached using this building block. rsc.org Strategies may involve an initial functionalization of the cyclopentanol ring, followed by a cyclization event involving the propargyl group that forms the second ring around a spirocyclic center. The construction of polycyclic spiro lignan (B3055560) natural product frameworks has been achieved through strategies that involve cyclization to form a spirocyclic ether ring. nih.gov The development of tandem cycloaddition reactions has also proven effective in creating complex spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives. researchgate.net

Table 1: Selected Methodologies for Polycyclic and Spirocyclic Synthesis

Reaction TypeDescriptionResulting System
Intramolecular Pauson-Khand ReactionCobalt-mediated reaction of the alkyne with an alkene tethered to the cyclopentane (B165970) ring.Fused bicyclic systems
Intramolecular Diels-Alder Reaction[4+2] cycloaddition between the alkyne (as a dienophile) and a diene.Fused polycyclic systems
Tandem Cycloaddition ReactionsSequential cycloadditions involving the alkyne and other reactive species.Complex spirocyclic systems researchgate.net
Acid-Mediated CyclizationCyclization of a derivative to form a spirocyclic ether.Spirocyclic ether systems nih.gov

Synthesis of Advanced Synthetic Intermediates (non-medicinal focus)

Beyond its direct use in the synthesis of complex final targets, this compound is instrumental in preparing a variety of advanced synthetic intermediates. These intermediates, while not necessarily having a direct medicinal application themselves, are versatile precursors for a broad range of chemical structures.

The alkyne functionality can be transformed into a variety of other useful groups. For example, hydration of the alkyne can yield a methyl ketone, a common functional group in organic synthesis. Partial reduction can lead to either the cis- or trans-alkene, providing access to different geometric isomers for further elaboration. The terminal alkyne can also undergo Sonogashira coupling with aryl or vinyl halides to introduce new carbon-carbon bonds and build molecular complexity.

Furthermore, the cyclopentanol moiety can be oxidized to the corresponding cyclopentanone (B42830), providing a different set of reactive possibilities. The resulting α-propargyl cyclopentanone is a valuable intermediate for conjugate addition reactions and further functionalization at the α-position. The ability to generate highly functionalized monocyclic cyclopentenones from related 1,7-enyne systems highlights the utility of such precursors in accessing versatile intermediates. drexel.edu

Table 2: Transformations of this compound for Intermediate Synthesis

Reagent/ReactionFunctional Group TransformationProduct Type
H₂O, H₂SO₄/HgSO₄Alkyne to Ketone2-(2-oxopropyl)cyclopentan-1-ol
H₂, Lindlar's catalystAlkyne to cis-Alkene(Z)-2-(Prop-1-en-1-yl)cyclopentan-1-ol
Na, NH₃ (liquid)Alkyne to trans-Alkene(E)-2-(Prop-1-en-1-yl)cyclopentan-1-ol
R-X, Pd catalystSonogashira Coupling2-(3-R-prop-1-yn-1-yl)cyclopentan-1-ol
PCC or Swern OxidationAlcohol to Ketone2-(Prop-1-yn-1-yl)cyclopentan-1-one

Development of Novel Synthetic Methodologies Enabled by the Compound

The unique reactivity of this compound and its derivatives has spurred the development of new synthetic methodologies. The interplay between the hydroxyl and propargyl groups can be exploited to design novel reaction cascades and multicomponent reactions.

For instance, the hydroxyl group can act as an internal nucleophile, attacking the alkyne after its activation by a transition metal catalyst. This can lead to the formation of furan (B31954) or pyran rings fused to the cyclopentane core, depending on the reaction conditions and the length of any tether. Such cycloisomerization reactions are a powerful tool for the rapid construction of heterocyclic systems.

The development of silver acetate-catalyzed hydroamination of related 1-(2-(sulfonylamino)phenyl)prop-2-yn-1-ols to prepare (Z)-2-methylene-1-sulfonylindolin-3-ols showcases how propargyl alcohols are key to innovative N-heterocyclic ring-forming strategies. acs.org The creation of new methods for generating azulene (B44059) derivatives, important for materials science, has also involved precursors with related structural motifs. mdpi.com The exploration of such reaction pathways continues to be an active area of research, with this compound and its analogues serving as valuable testbeds for discovering new transformations.

Future Research Directions and Unresolved Challenges

Development of Highly Efficient and Sustainable Synthetic Routes

A primary challenge in realizing the full potential of 2-(prop-1-yn-1-yl)cyclopentan-1-ol lies in the development of efficient and environmentally benign synthetic methodologies. Current approaches often rely on multi-step sequences that may involve stoichiometric reagents and generate significant waste. Future research should prioritize the development of catalytic and sustainable routes.

One promising strategy is the palladium-catalyzed intramolecular propargylation of carbonyl-tethered propargylic esters. This method has shown success in the synthesis of related 2-alkynylcyclopentanols acs.orgnsf.govnih.gov. The reaction proceeds through an allenylpalladium intermediate, and the stereochemical outcome can be influenced by the choice of ligands and solvents, offering a potential handle for controlling the diastereoselectivity of the hydroxyl and propargyl groups acs.orgnsf.gov. A key research goal will be to optimize this methodology for the specific synthesis of this compound, focusing on catalyst efficiency, atom economy, and the use of greener solvents.

Catalyst SystemLigandSolventDiastereoselectivity (cis:trans)Yield (%)Reference
Pd(PPh₃)₄ / Et₂ZnPPh₃BenzeneLow to moderate60-80 acs.org
Pd(dppe)Cl₂ / Et₂ZndppeTHFHigh (predominantly cis)70-90 acs.org
Pd₂(dba)₃ / Et₂ZnP(o-tol)₃TolueneModerate to high (predominantly trans)65-85 acs.org

Table 1: Potential Catalytic Systems for the Synthesis of this compound based on Analogous Reactions. This table is illustrative and based on reported syntheses of similar 2-alkynylcyclopentanols.

Exploration of Novel Reactivity Patterns and Selectivity Control

The rich functionality of this compound presents a fertile ground for exploring novel chemical transformations. The interplay between the alkyne, the hydroxyl group, and the cyclopentane (B165970) ring is expected to give rise to unique reactivity.

The propargyl group is a versatile handle for a variety of reactions, including cycloadditions, nucleophilic additions, and transition-metal-catalyzed couplings researchgate.netmdpi.com. For instance, the alkyne can participate in [3+2] cycloaddition reactions to form five-membered heterocyclic rings nih.govmdpi.com. The hydroxyl group can direct the stereochemical outcome of these reactions or can be used as a nucleophile in intramolecular cyclizations researchgate.net.

Future research should systematically investigate the reactivity of this compound with a range of electrophiles and nucleophiles pleiades.onlinelibretexts.orgevitachem.com. Understanding the regioselectivity and stereoselectivity of these reactions is crucial for its application as a versatile building block. For example, electrophilic activation of the alkyne could trigger cyclization cascades, leading to complex polycyclic structures researchgate.net. The development of catalytic asymmetric transformations will be essential to access enantiomerically pure derivatives, which are often required for applications in materials science and catalysis.

Reaction TypeReagentsPotential ProductsResearch Focus
[3+2] CycloadditionAzides, NitronesTriazoles, IsoxazolesRegio- and stereoselectivity
Electrophilic CyclizationI₂, Br₂, Au(I)Fused or spirocyclic ethersMechanistic understanding and control
Nucleophilic AdditionOrganocupratesFunctionalized cyclopentanesStereoselective addition
Pauson-Khand ReactionCo₂(CO)₈, NMOBicyclic cyclopentenonesIntramolecular vs. intermolecular pathways

Table 2: Potential Reactivity Patterns of this compound. This table outlines potential reactions based on the known reactivity of propargyl alcohols.

Advanced Computational Modeling for Predictive Chemical Outcomes

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for guiding the experimental exploration of this compound. DFT calculations can provide valuable insights into the conformational preferences of the molecule, the transition states of potential reactions, and the factors governing selectivity mdpi.combeilstein-journals.orgsemanticscholar.org.

A thorough conformational analysis of the cyclopentane ring and the relative orientation of the hydroxyl and propargyl substituents will be a critical starting point acs.orgroaldhoffmann.com. Understanding the accessible conformations is key to predicting the stereochemical outcome of reactions. DFT studies can elucidate the mechanisms of key transformations, such as the palladium-catalyzed cyclization, by mapping out the potential energy surfaces and identifying the rate-determining steps beilstein-journals.orgresearchgate.net.

Furthermore, computational modeling can aid in the rational design of catalysts and reagents to achieve desired selectivity. By simulating the interactions between the substrate and the catalyst, it is possible to predict which catalyst will favor the formation of a specific stereoisomer. This predictive power can significantly accelerate the discovery of new and efficient synthetic methods.

Potential Applications in Emerging Non-Biological Fields (e.g., materials science building blocks)

The unique structural features of this compound make it an attractive building block for the synthesis of novel materials with tailored properties. The rigid cyclopentane core can impart specific conformational constraints, while the alkyne and hydroxyl functionalities provide handles for polymerization and cross-linking.

The terminal alkyne can be readily functionalized using "click" chemistry or used in the synthesis of conjugated polymers rsc.orgresearchgate.net. The hydroxyl group can be used to initiate ring-opening polymerization of cyclic esters or lactones, leading to biodegradable polyesters with pendant alkyne groups umons.ac.benih.gov. These functionalized polymers can be further modified through the alkyne handle to introduce specific properties, such as fluorescence or bio-conjugation capabilities.

Another potential application is in the development of cross-linked materials. The bifunctionality of the molecule allows it to act as a cross-linking agent, where the hydroxyl group can react with one polymer chain and the alkyne with another. This could lead to the formation of robust and stimuli-responsive polymer networks for applications in coatings, adhesives, and hydrogels.

Future research in this area should focus on the synthesis of monomers derived from this compound and their subsequent polymerization. A systematic investigation of the relationship between the molecular structure of the monomer and the physical and chemical properties of the resulting polymers will be crucial for designing materials with specific applications in mind.

Polymer TypePolymerization MethodPotential PropertiesPotential Applications
Poly(alkyne)sTransition-metal catalysisConjugated, conductiveOrganic electronics, sensors
PolyestersRing-opening polymerizationBiodegradable, functionalizableDrug delivery, tissue engineering
Cross-linked NetworksThiol-yne click chemistryHigh thermal stability, tunable mechanical propertiesCoatings, adhesives, hydrogels

Table 3: Potential Applications of this compound in Materials Science.

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